molecular formula C10H18Cl2N4O2 B2592068 6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride CAS No. 2361610-22-0

6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride

Cat. No.: B2592068
CAS No.: 2361610-22-0
M. Wt: 297.18
InChI Key: IMQCHXTYIQUOMK-KLXURFKVSA-N
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Description

6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a pyrimidine ring, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrolidine derivative with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrrolidine or pyrimidine derivatives.

Scientific Research Applications

6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are known for their biological activities.

    Pyrrolidine Derivatives: These compounds also contain a pyrrolidine ring and exhibit various pharmacological properties.

    Pyrimidine Derivatives: These compounds have a pyrimidine ring and are widely studied for their roles in DNA synthesis and as therapeutic agents.

Uniqueness

6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride is unique due to its combined pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-[(3S)-3-aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.2ClH/c1-12-8(14-4-3-7(11)6-14)5-9(15)13(2)10(12)16;;/h5,7H,3-4,6,11H2,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQCHXTYIQUOMK-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=O)N(C1=O)C)N2CC[C@@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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